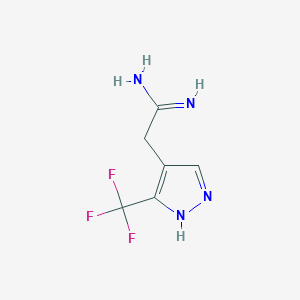

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide

Description

Properties

IUPAC Name |

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4/c7-6(8,9)5-3(1-4(10)11)2-12-13-5/h2H,1H2,(H3,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHAUJRQLLOLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CC(=N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The unique structural features of this compound, including the trifluoromethyl group and the pyrazole ring, contribute to its interactions with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a trifluoromethyl group, which enhances lipophilicity and may influence the compound's bioactivity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazole ring can interact with active sites on target molecules, modulating their activity and leading to various biological effects.

Biological Activities

Research has indicated that compounds containing pyrazole rings exhibit significant biological activities, including:

- Antimicrobial : In vitro studies have shown that pyrazole derivatives can inhibit the growth of various bacterial and fungal strains. The presence of the trifluoromethyl group may enhance these effects by increasing binding affinity to microbial targets.

- Anticancer : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in low micromolar ranges against human tumor cell lines .

- Enzyme Inhibition : This compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. The interaction studies indicate that it may bind effectively to proteins involved in metabolic pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of related pyrazole derivatives, providing insight into the potential applications of this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s closest analogs include:

- 1,3,4-Oxadiazole derivatives (e.g., 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (5B)): These replace the acetimidamide with an oxadiazole ring, altering electronic properties and bioactivity .

- Pyridinyl-substituted analogs (e.g., 2-(3-(Pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide): The trifluoromethyl group is replaced with pyridinyl, impacting solubility and target binding due to differences in electron-withdrawing effects .

Physicochemical Properties

Key data for selected analogs (from ):

| Compound Name | Substituent (R) | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | -S-(4-bromobenzyl) | 113–114 | 83.3 |

| 2-(Allylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | -S-allyl | 77–78 | 78.4 |

| 2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | -S-(2-fluorobenzyl) | 101–101 | 78.2 |

Preparation Methods

Preparation Methods of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide

General Synthetic Strategy

The synthesis of this compound generally involves multi-step procedures starting from pyrazole derivatives bearing trifluoromethyl substituents. The key synthetic steps include:

- Preparation of ethyl 1-aryl-1H-pyrazole-4-carboxylates as intermediates.

- Reduction of the ester group to the corresponding alcohol.

- Conversion of the alcohol to an intermediate suitable for amidine formation.

- Final functionalization to introduce the acetimidamide group.

This approach is supported by protocols reported in recent literature focusing on pyrazole derivatives with trifluoromethyl substituents.

Detailed Stepwise Procedure

Step 1: Synthesis of Ethyl 1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)carboxylate

- Starting from commercially available or synthesized pyrazole derivatives, ethyl esters are prepared using established esterification methods.

- The trifluoromethyl group is introduced or preserved during this step, ensuring the structural integrity of the pyrazole ring.

Step 2: Reduction to Corresponding Alcohol

- The ethyl ester is dissolved in anhydrous tetrahydrofuran (THF).

- Lithium aluminum hydride (LiAlH4) is added slowly at 0°C.

- The mixture is stirred in an ice bath for 1 hour to reduce the ester to the primary alcohol.

- The reaction is quenched with ice and extracted with ethyl acetate.

- The organic layer is dried and concentrated.

- Purification is performed via column chromatography (hexane:ethyl acetate = 1:1) to yield the alcohol intermediate.

Step 3: Conversion to Chloride Intermediate

- The alcohol intermediate is dissolved in dichloromethane (CH2Cl2).

- Thionyl chloride (SOCl2) and a catalytic amount of dimethylformamide (DMF) are added.

- The reaction mixture is stirred at room temperature to convert the alcohol to the corresponding chloride intermediate.

- This intermediate is critical for subsequent nucleophilic substitution reactions.

Step 4: Formation of Acetimidamide Derivative

- The chloride intermediate is reacted with acetamidine or related amidine derivatives in the presence of potassium carbonate (K2CO3) as a base.

- The reaction is carried out in acetonitrile under reflux at 90°C for 5 hours.

- After completion, the mixture is cooled, extracted with ethyl acetate, dried, and concentrated.

- The product is purified by column chromatography (hexane:ethyl acetate = 4:1) to afford the target compound this compound with yields around 70%.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ester reduction | LiAlH4 in anhydrous THF | 0°C, ice bath | 1 hour | ~70 | Slow addition of LiAlH4, quenching with ice |

| Alcohol to chloride conversion | SOCl2, catalytic DMF in CH2Cl2 | Room temperature | 1-2 hours | High | Formation of reactive intermediate |

| Amidination | Acetamidine, K2CO3 in acetonitrile | Reflux (90°C) | 5 hours | ~70 | Reflux under basic conditions for substitution |

Alternative Synthetic Approaches and Catalysis

- Attempts to synthesize related pyrazole-acetimidamide derivatives via direct cyclocondensation of trifluoromethyl-substituted ketones with amidines under acidic catalysis (e.g., Brønsted acids or Lewis acids like BF3·OEt2) were generally unsuccessful, often recovering starting materials.

- Alkaline conditions using aqueous KOH and methanol have been reported to facilitate cyclocondensations yielding related trifluoromethylated heterocycles, suggesting that basic media may be more favorable for amidine incorporation in such systems.

Research Findings and Analytical Data

- The target compound typically appears as a white powder with melting points around 168–169 °C.

- Structural confirmation is achieved via 1H NMR spectroscopy, showing characteristic signals for the pyrazole ring and the acetimidamide group.

- The trifluoromethyl group imparts distinct chemical shifts and coupling patterns in 19F NMR, aiding structural verification.

- Purity and identity are further confirmed by chromatographic techniques and elemental analysis.

Summary Table of Preparation Methods

Q & A

Q. How can researchers optimize the synthetic route for 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide to improve yield and purity?

To optimize synthesis, employ a multi-step approach with rigorous parameter control. Key steps include:

- Solvent selection (e.g., DMF or THF for polar intermediates) and temperature modulation (reflux vs. room temperature) to minimize side reactions .

- Factorial design experiments to systematically evaluate variables like reagent stoichiometry, reaction time, and catalyst loading .

- Purification techniques such as column chromatography or recrystallization to isolate high-purity products. Monitor progress via TLC or HPLC .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify pyrazole ring substitution patterns and acetimidamide backbone .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect impurities .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass determination) .

- FT-IR Spectroscopy : Identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in different cell lines or assays?

- Dose-response profiling : Establish IC50 values across multiple cell lines (e.g., NCI-H460 for cytotoxicity) to identify cell-specific sensitivities .

- Solubility assessment : Use dynamic light scattering (DLS) or UV-Vis spectroscopy to rule out aggregation artifacts .

- Mechanistic studies : Employ target-specific assays (e.g., enzyme inhibition or receptor binding) to isolate primary vs. off-target effects .

Q. What computational methods are recommended to predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding modes with proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on fluorinated group interactions .

- Molecular Dynamics (MD) simulations : Evaluate binding stability over time (≥100 ns trajectories) .

- QSAR modeling : Corrogate structural features (e.g., trifluoromethyl group hydrophobicity) with activity data to guide analog design .

Q. How should researchers design experiments to study structure-activity relationships (SAR) of analogs?

- Systematic substitution : Modify the pyrazole ring (e.g., 3-CF3 vs. 3-CH3) and acetimidamide side chain to assess steric/electronic effects .

- Biological profiling : Test analogs against panels of enzymes/cell lines to identify key pharmacophores .

- Statistical analysis : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) with activity .

Q. What stability considerations are critical under different storage conditions?

- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light to simulate long-term degradation .

- HPLC monitoring : Track decomposition products (e.g., hydrolysis of acetimidamide to acetamide) .

- Lyophilization : For long-term storage, lyophilize in inert atmospheres to prevent oxidation .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem entries for analogous compounds to ensure accuracy .

- Contradictory Results : Replicate assays in triplicate and validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.